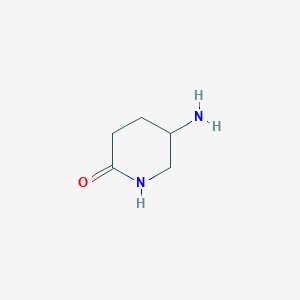

5-Aminopiperidin-2-one

描述

Significance of Piperidin-2-one Scaffolds in Heterocyclic Chemistry

Piperidin-2-one, also known as δ-valerolactam, is a six-membered heterocyclic ring that forms the core of 5-Aminopiperidin-2-one. wikipedia.org This scaffold is of considerable importance in heterocyclic chemistry due to its prevalence in a wide array of natural products and synthetic molecules exhibiting significant biological activities. The piperidinone ring system provides a rigid framework that can be strategically functionalized to orient substituents in defined spatial arrangements, a crucial aspect in the design of molecules that interact with specific biological targets.

The synthesis of piperidin-2-one scaffolds can be achieved through various methods, including the hetero-Diels-Alder reaction, which offers a powerful strategy for constructing six-membered rings with high atom economy. researchgate.net The versatility of this scaffold is further demonstrated by its use in the synthesis of diverse polyheterocyclic systems through multicomponent assembly processes. acs.org The ability to introduce a variety of substituents onto the piperidinone ring allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules. acs.org

Importance of Amino-Substituted Lactams in Organic Synthesis and Medicinal Chemistry

Lactams, which are cyclic amides, are a prominent class of compounds in medicinal chemistry, with β-lactams being the most famous for their antibacterial properties. mdpi.comnih.govresearchgate.net Amino-substituted lactams, in particular, are of great importance as they combine the structural features of a lactam with the reactivity and basicity of an amino group. This combination makes them valuable intermediates in organic synthesis and key components of many biologically active molecules. acs.org

The presence of an amino group on the lactam ring introduces a nucleophilic center that can be readily modified, allowing for the synthesis of a diverse range of derivatives. cymitquimica.com For instance, the amino group can be acylated, alkylated, or used in the formation of various other functional groups, providing a handle for the construction of complex molecular architectures. In medicinal chemistry, the amino group can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby enhancing the binding affinity and selectivity of the molecule. acs.org The synthesis of amino-substituted lactams often involves challenging stereoselective methods to control the spatial orientation of the substituents, which is critical for their biological function. mdpi.comnih.gov

Historical Context of this compound Synthesis and Early Applications

The synthesis of enantiopure forms of this compound has been a subject of research for several decades. An early notable synthesis started from (S)-pyroglutaminol, demonstrating a pathway to obtain the (S)-enantiomer of this compound. acs.org A significant regiocontrolled synthesis of both 4- and 5-aminopiperidin-2-ones was developed starting from aspartic acid. nih.govacs.org This method utilized a 1,4-bis-electrophile intermediate, which, through regioselective functionalization and subsequent lactamization, yielded the desired amino-substituted piperidinones. nih.govacs.org

Early applications of these compounds focused on their potential as peptidomimetics, which are molecules that mimic the structure and function of peptides. Specifically, they were investigated as lactam-bridged analogues of the dopamine (B1211576) receptor modulating peptide Pro-Leu-Gly-NH2 (PLG). nih.govacs.orgacs.org Conformational analyses revealed that these lactam building blocks could induce reverse-turn structures, which are common secondary structures in peptides and proteins. nih.govacs.org This ability to mimic peptide conformations highlighted their potential in the development of new therapeutic agents targeting peptide receptors.

Overview of Current Research Trajectories and Future Directions

Current research involving this compound and its derivatives continues to expand on its initial promise in medicinal chemistry. The focus remains on leveraging this scaffold to create novel molecules with improved biological activity and selectivity. Researchers are exploring its use as a precursor for kinase inhibitors in cancer research, where modifications at the 5-amino position can lead to selective inhibition of specific kinases. vulcanchem.com

The development of more efficient and stereoselective synthetic methods for this compound and related structures is an ongoing area of investigation. This includes the use of enzymatic and catalytic approaches to achieve high enantiopurity, which is crucial for pharmaceutical applications. Future directions will likely involve the incorporation of this compound into more complex molecular frameworks, including macrocycles and other constrained systems, to further explore its potential in drug discovery. The versatility of this compound as a building block ensures its continued relevance in the search for new and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154148-70-6 | |

| Record name | 5-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154148-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Aminopiperidin 2 One and Its Derivatives

Stereoselective Synthesis Approaches

Stereocontrol is paramount in the synthesis of 5-aminopiperidin-2-one derivatives due to the profound impact of stereochemistry on biological activity. Both enantioselective and diastereoselective strategies have been developed to access these valuable compounds with high stereochemical purity.

Enantioselective Synthesis Pathways

Enantioselective methods aim to establish the absolute stereochemistry of the target molecule, often by utilizing a chiral starting material or a chiral catalyst.

Synthesis from Chiral Precursors (e.g., (S)-Pyroglutaminol)

The use of readily available chiral precursors from the chiral pool is a common strategy in asymmetric synthesis. (S)-Pyroglutaminol, derived from L-glutamic acid, is a versatile chiral building block. However, a direct and established synthetic route for the conversion of (S)-Pyroglutaminol to this compound is not extensively documented in the scientific literature based on the conducted research. Plausible synthetic strategies could involve a ring expansion of the pyrrolidine (B122466) core of pyroglutaminol to a piperidinone ring, a transformation that would require several synthetic steps, including cleavage of the C1-C5 bond and insertion of a carbon atom.

Regiocontrolled Functionalization of Bis-electrophilic Intermediates Derived from Aspartic Acid

A successful and regiocontrolled approach to both 4- and 5-aminopiperidin-2-ones commences from the naturally occurring amino acid, aspartic acid. acs.orgrsc.org This strategy employs a 1,4-bis-electrophilic intermediate, which allows for the selective introduction of amine and carboxylate functionalities. acs.org

The key intermediate, a dimesylate derived from (S)-2-(dibenzylamino)butane-1,4-diol, serves as the 1,4-bis-electrophile. acs.org The regioselectivity of the subsequent nucleophilic substitution is kinetically controlled. The C1 position exhibits higher reactivity due to the anchimeric assistance of the neighboring dibenzylamino group. acs.org This allows for the selective introduction of a nitrile group at the C1 position by reaction with lithium cyanide, leading to the formation of a β-amino nitrile. acs.org Subsequent hydrolysis of the nitrile to a carboxylic acid and lactamization furnishes the desired this compound derivative. acs.org

Conversely, to synthesize the 4-aminopiperidin-2-one regioisomer, a different strategy is employed. The bis-electrophile is reacted with sodium azide (B81097) to achieve a double substitution, followed by selective reduction and subsequent functional group manipulations to yield the 4-amino derivative. acs.org This regiocontrolled functionalization provides a divergent and efficient route to both classes of aminopiperidinones from a common precursor.

Diastereoselective Control in C-Alkylation Reactions

Once the aminopiperidin-2-one core is established, further functionalization via C-alkylation at the carbon atom alpha to the lactam carbonyl allows for the introduction of diverse substituents. The stereochemical outcome of this alkylation is crucial and can be directed to achieve either trans or cis diastereomers depending on the substitution pattern of the piperidinone ring.

Induction of trans Selectivity in 4-Amino Series

In the C-alkylation of N-protected 4-aminopiperidin-2-one derivatives, a high degree of trans selectivity is observed. acs.orgrsc.org The alkylation of the lactam enolate exclusively yields the trans product. acs.org This stereochemical outcome is attributed to the thermodynamic stability of the product, where the incoming electrophile preferentially attacks from the face opposite to the substituent at the C4 position, thus minimizing steric interactions. This allows for the synthesis of a variety of 4-amino-5-alkyl-piperidin-2-ones with a defined trans relationship between the amino and alkyl groups.

| Entry | Electrophile (R-X) | Product | Diastereoselectivity (trans:cis) |

| 1 | Methyl iodide | 5-Methyl-4-aminopiperidin-2-one derivative | >95:5 |

| 2 | Benzyl (B1604629) bromide | 5-Benzyl-4-aminopiperidin-2-one derivative | >95:5 |

| 3 | Allyl bromide | 5-Allyl-4-aminopiperidin-2-one derivative | >95:5 |

Table 1: Diastereoselective C-alkylation of 4-aminopiperidin-2-one derivatives.

Induction of cis Selectivity in 5-Amino Series

In contrast to the 4-amino series, the C-alkylation of N-protected this compound derivatives typically exhibits cis selectivity. acs.orgrsc.org The alkylation of the corresponding lactam enolate predominantly affords the cis diastereomer. acs.org The directing effect of the amino group substituent at the C5 position is believed to play a crucial role in controlling the stereochemical outcome. The electrophile approaches the enolate from the same face as the C5 substituent, potentially through a chelation-controlled transition state or due to stereoelectronic effects. This provides a reliable method for accessing 5-amino-6-alkyl-piperidin-2-ones with a cis relative stereochemistry.

| Entry | Electrophile (R-X) | Product | Diastereoselectivity (cis:trans) |

| 1 | Methyl iodide | 6-Methyl-5-aminopiperidin-2-one derivative | >90:10 |

| 2 | Propyl iodide | 6-Propyl-5-aminopiperidin-2-one derivative | >90:10 |

| 3 | Isobutyl bromide | 6-Isobutyl-5-aminopiperidin-2-one derivative | >90:10 |

Table 2: Diastereoselective C-alkylation of this compound derivatives.

Application of Chiral Auxiliaries in Asymmetric Synthesis

The stereoselective synthesis of this compound derivatives can be achieved with high efficiency using chiral auxiliaries. These temporary chiral controllers guide the formation of new stereocenters, leading to the desired enantiomerically pure or enriched products. Commonly employed chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.

While direct applications of chiral auxiliaries in the synthesis of the parent this compound are not extensively documented in readily available literature, the principles of their use in the synthesis of substituted piperidines and related lactams are well-established. For instance, the diastereoselective alkylation of N-acyl derivatives of chiral auxiliaries can be a key step in controlling the stereochemistry at the C3 or C5 position of the piperidin-2-one ring.

A study by Weber et al. describes the synthesis of enantiopure 4- and 5-aminopiperidin-2-ones starting from aspartic acid. Their work highlights diastereoselective C-alkylation of N-protected lactams, demonstrating exclusive trans configuration in the 4-amino series and cis selectivity for the 5-amino lactams. acs.org Although not employing a classical external chiral auxiliary, this work showcases the principles of substrate-controlled diastereoselective synthesis.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Formation of Z-enolates, high diastereoselectivity. santiago-lab.comsigmaaldrich.com | santiago-lab.comsigmaaldrich.com |

| Oppolzer's Sultam | Alkylation, Aldol Reactions, Cycloadditions | Rigid sultam structure provides excellent stereocontrol. wikipedia.orggrafiati.com | wikipedia.orggrafiati.com |

General Synthetic Routes

Several general synthetic strategies have been developed to construct the this compound core. These methods often involve the formation of the lactam ring as a key step and can be categorized as follows:

Ring-Opening Reactions of Precursor Molecules

This strategy involves the cleavage of a pre-existing ring system to generate a linear precursor that can then be cyclized to form the desired piperidin-2-one. While specific examples leading directly to this compound are not abundant, the ring-opening of cyclic anhydrides or lactones by amino-containing nucleophiles represents a plausible approach.

Reductive Aminocyclization Strategies

Reductive aminocyclization is a powerful method for the synthesis of nitrogen-containing heterocycles. This approach typically involves the intramolecular cyclization of a molecule containing both an amine or a precursor to an amine (such as a nitro group) and an electrophilic center, often a carbonyl group or an activated double bond.

A key strategy for the synthesis of this compound via this route involves the cyclization of a γ-nitro ester. The nitro group serves as a masked amino group, which can be reduced to the amine under various conditions, followed by spontaneous or catalyzed lactamization. A versatile nitro-Mannich/lactamization cascade has been developed for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov These 5-nitro derivatives can then be subjected to reduction of the nitro group to afford the corresponding 5-aminopiperidin-2-ones. nih.gov

| Precursor | Key Reaction | Product | Reference |

| γ-nitro ester | Nitro-Mannich/lactamisation cascade | 5-nitropiperidin-2-one | nih.gov |

| 5-nitropiperidin-2-one | Nitro group reduction | This compound | nih.gov |

Lactamization Procedures from Amino Acid Equivalents

Amino acids, particularly glutamic acid and its derivatives, are excellent starting materials for the synthesis of piperidin-2-ones due to their inherent chirality and functional groups. The synthesis of this compound from glutamic acid involves the selective modification of the carboxylic acid groups and the amino group, followed by a cyclization step to form the lactam ring.

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives. researchgate.net This methodology, which involves esterification, reduction, and cyclization, can be conceptually adapted for the synthesis of this compound by modifying the functional group transformations to favor the formation of the δ-lactam. The synthesis of enantiopure 4- and 5-aminopiperidin-2-ones has been achieved starting from aspartic acid, which serves as a chiral pool starting material. acs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the formation of cyclic compounds, including lactams. In the context of this compound synthesis, this approach would typically involve a linear precursor containing a terminal amino group and a carboxylic acid or ester functionality at the 5-position. The cyclization can be promoted by heat or by using coupling reagents that facilitate amide bond formation. A study by Weber et al. utilized a regioselective functionalization and subsequent lactamization to prepare 5-aminopiperidin-2-ones. acs.org

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the piperidin-2-one ring can be readily substituted to generate a diverse range of derivatives with potentially altered biological activities. Common methods for N-substitution include alkylation and arylation.

N-Alkylation: The lactam nitrogen of this compound can be alkylated using various alkyl halides or other electrophiles. The reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, making it more nucleophilic. For example, N-alkylation of a protected 4-aminopiperidin-2-one derivative was achieved after deprotonation with potassium hydride (KH). acs.org

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with the lactam nitrogen. Photoredox-catalyzed α-amino C–H arylation has also been demonstrated as a powerful tool for the functionalization of piperidines. nih.gov

Protecting groups such as tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) are commonly used to protect the amino group at the 5-position during N-substitution reactions. These protecting groups can be selectively removed after the N-substitution step. The synthesis of N-Boc and N-Cbz protected aminopiperidines has been reported through various synthetic routes. nih.govrsc.orgrsc.orgrsc.orgchemicalbook.com

| Substitution Type | Reagents and Conditions | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., KH) | Direct introduction of alkyl groups. |

| N-Arylation | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Formation of N-aryl piperidinones. |

Synthesis of 5-Amino-1-methylpiperidin-2-one and its Diastereomers

The synthesis of 5-Amino-1-methylpiperidin-2-one can be achieved through standard N-alkylation of a suitable this compound precursor. A general approach involves the reaction of the parent lactam with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the lactam nitrogen, facilitating nucleophilic attack. The choice of reaction conditions, including solvent and base, can influence the yield and purity of the final product. The stereochemistry at the C5 position is typically retained from the starting material, allowing for the synthesis of specific diastereomers if an enantiomerically pure precursor is used.

Synthesis of 5-Amino-1-ethylpiperidin-2-one

Similar to the synthesis of the methyl derivative, 5-Amino-1-ethylpiperidin-2-one is prepared by the N-ethylation of this compound. An ethylating agent like ethyl bromide or ethyl iodide is commonly employed. The reaction is carried out in a suitable solvent, often a polar aprotic solvent like DMF or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate the reaction. The conditions are optimized to ensure complete ethylation while minimizing side reactions.

Synthesis of 5-Amino-1-propylpiperidin-2-one

The synthesis of 5-Amino-1-propylpiperidin-2-one follows the same N-alkylation strategy. A propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, serves as the alkylating agent. The reaction requires a base to deprotonate the nitrogen of the piperidinone ring, enabling it to act as a nucleophile. The selection of the base and solvent system is critical for achieving a good yield and preventing potential elimination side reactions with the alkyl halide.

Synthesis of 5-Amino-1-isopropylpiperidin-2-one

For the synthesis of 5-Amino-1-isopropylpiperidin-2-one, an isopropyl halide like 2-bromopropane (B125204) is used. Due to the increased steric hindrance of the isopropyl group compared to linear alkyl chains, the reaction conditions may require adjustment. A stronger base or higher reaction temperatures might be necessary to drive the alkylation to completion. Care must be taken as the conditions for S(_N)2 reaction with a secondary halide also favor the E2 elimination pathway, potentially reducing the yield of the desired N-isopropylated product.

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of complex molecules derived from this compound, the use of protecting groups is essential to mask reactive functional groups and direct the reactivity to specific sites.

N-Protection for Diastereoselective C-Alkylation

The nitrogen atom of the piperidinone ring can be protected to influence the stereochemical outcome of subsequent reactions, such as C-alkylation at a position alpha to the carbonyl group. While direct alkylation can lead to a mixture of diastereomers, introducing a bulky N-protecting group can create a steric bias that favors the approach of the electrophile from one face of the molecule.

Studies on similar pyroglutamate (B8496135) systems have shown that N-protection is key to achieving high diastereoselectivity in alkylation reactions. tandfonline.comtandfonline.comsemanticscholar.orgresearchgate.net The choice of the protecting group and the reaction conditions, such as the base and the electrophile, determine the stereochemical outcome. For instance, alkylation of N-protected pyroglutamate esters can result in a predominance of the product where the new alkyl group is trans to the ester group. rsc.org However, this outcome is not universal; the use of S(_N)2-type electrophiles can lead to the thermodynamically less stable cis product as the major isomer. rsc.org This highlights the subtle interplay between the protecting group, substrate conformation, and reaction mechanism in controlling diastereoselectivity.

Table 1: Factors Influencing Diastereoselective C-Alkylation

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| N-Protecting Group | Steric hindrance directs the approach of the electrophile. | Bulky groups like Boc or Cbz can favor trans products. |

| Electrophile Type | Reaction mechanism (S(_N)1 vs. S(_N)2) affects product distribution. | S(_N)1-type electrophiles often yield trans isomers, while S(_N)2-type can yield cis isomers. rsc.org |

| Base/Solvent | Affects the geometry and reactivity of the enolate intermediate. | Lithium-based strong bases (e.g., LDA) in THF are common. |

| Quenching Agent | Can influence the final protonation step. | Use of a bulky proton source can favor the formation of the kinetic product. rsc.org |

Selective N-Debenzylation

The N-benzyl group is a commonly used protecting group for amines and lactams due to its stability under a range of conditions and its susceptibility to removal by hydrogenolysis. Selective debenzylation is crucial when other reducible functional groups are present in the molecule.

Catalytic transfer hydrogenation is an effective method for N-debenzylation, utilizing a palladium catalyst (Pd/C) and a hydrogen donor like ammonium (B1175870) formate (B1220265). mdma.ch This method is often rapid, with reactions completing in minutes under reflux conditions, and avoids the need for high-pressure hydrogenation equipment. mdma.ch

Alternative methods for N-debenzylation have also been developed. For instance, a combination of potassium tert-butoxide (KOtBu) and oxygen in DMSO has been shown to be effective for a variety of N-benzylated heterocycles. researchgate.net This base-promoted process offers a complementary approach to traditional reductive methods. researchgate.net In cases where a molecule contains both N-benzyl and O-benzyl groups, selective N-debenzylation can be challenging. However, certain oxidative methods have shown chemoselectivity, leaving O-benzyl ethers intact. researchgate.net

For substrates with multiple protecting groups, such as both N-Boc and N-benzyl groups, debenzylation can sometimes be difficult and result in low yields. nih.gov It has been found that the addition of a mild acid, such as acetic acid, can facilitate the hydrogenolysis of the N-benzyl group in the presence of an N-Boc group, significantly improving the yield of the deprotected product. nih.gov

Table 2: Common N-Debenzylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, effective method; can be run at high pressure. |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Rapid, avoids high-pressure H₂, proceeds under neutral conditions. mdma.ch |

| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acetic Acid | Improves yields for substrates with acid-labile groups like Boc. nih.gov |

| Base-Promoted Oxidation | KOtBu, O₂, DMSO | Works for various heterocycles, complementary to reductive methods. researchgate.net |

| Laccase-Mediated Oxidation | Laccase, TEMPO, O₂ | Enzymatic, mild, aqueous medium, chemoselective. rsc.org |

Development of Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and modification of complex molecules like this compound. These methodologies offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. This section will delve into three such innovative approaches: catalytic transfer hydrogenation for ether cleavage, palladium(II)-catalyzed cyclizations, and the use of catechol boron halides for protecting group cleavage.

Catalytic Transfer Hydrogenation for Ether Cleavage

Catalytic transfer hydrogenation has been established as a mild and efficient method for the removal of protecting groups, particularly benzyl ethers, which are commonly used to protect hydroxyl and amino functionalities during multi-step syntheses. This technique avoids the need for high-pressure hydrogen gas and often employs more accessible hydrogen donors.

In the context of synthesizing this compound precursors, where a hydroxyl or a protected amine might be present, the selective cleavage of an O-benzyl ether is a critical step. The reaction typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor like formic acid or its salts.

Key Research Findings:

Hydrogen Donors: Various hydrogen donors can be employed, with formic acid and ammonium formate being common choices. The selection of the donor can influence the reaction rate and selectivity.

Catalyst: Palladium on carbon is a widely used catalyst for this transformation, offering high efficiency and ease of handling.

Reaction Conditions: The reactions are generally carried out under mild conditions, often at room temperature, making this method compatible with a wide range of functional groups.

| Catalyst | Hydrogen Donor | Solvent | Temperature | Substrate Type | Outcome |

| 10% Pd/C | Formic Acid | Methanol | Room Temp. | Benzyl ether | Efficient debenzylation |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Benzyl ether | Rapid debenzylation |

| Palladium Black | Cyclohexene | Ethanol | Reflux | Benzyl ether | Effective debenzylation |

Palladium(II)-Catalyzed Cyclizations

Palladium(II)-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of piperidine derivatives, including the this compound scaffold, palladium-catalyzed cyclization reactions are particularly powerful for constructing the heterocyclic ring.

These cyclizations can proceed through various mechanisms, including intramolecular Heck reactions, Wacker-type cyclizations, and cycloadditions. The choice of starting material and reaction conditions dictates the specific pathway and the final product. For instance, the intramolecular cyclization of an appropriately substituted amino-alkene can lead to the formation of the piperidine ring.

Key Research Findings:

Catalyst Systems: A range of palladium(II) catalysts, often in combination with specific ligands, can be used to control the reactivity and selectivity of the cyclization.

Reaction Types: Palladium catalysis can facilitate diverse cyclization strategies, including aza-Wacker cyclizations and intramolecular hydroaminations, to form the piperidine core.

Substrate Scope: This methodology has been successfully applied to a variety of substrates to generate substituted piperidines, demonstrating its versatility.

| Catalyst System | Reaction Type | Substrate | Product |

| Pd(OAc)₂ / Ligand | Intramolecular Heck | N-alkenyl-α,β-unsaturated amide | Substituted piperidinone |

| PdCl₂(MeCN)₂ | Aza-Wacker Cyclization | Amino-alkene | Piperidine derivative |

| [Pd(allyl)Cl]₂ / Ligand | [4+2] Cycloaddition | Amido-tethered allylic carbonate | Piperidine-2,6-dione derivative |

Use of Catechol Boron Halides for Protecting Group Cleavage

The strategic use of protecting groups is fundamental in the synthesis of complex molecules. The selective removal of these groups under mild conditions is equally important. Catechol boron halides have emerged as valuable reagents for the cleavage of various protecting groups, including ethers, esters, and carbamates. epa.gov

In a potential synthetic route to this compound, an amino group might be protected as a carbamate (B1207046) (e.g., Boc or Cbz). Catechol boron halides, such as catechol boron bromide (C₇H₅BBr₂O₂) and catechol boron chloride (C₇H₅BCl₂O₂), offer a mild alternative to harsh acidic or basic deprotection conditions. epa.gov These reagents are known to selectively cleave such protecting groups in the presence of other sensitive functionalities. epa.gov

Key Research Findings:

Reagent Selectivity: Catechol boron halides exhibit selectivity in cleaving different types of protecting groups, allowing for orthogonal deprotection strategies. epa.gov

Mild Conditions: The cleavage reactions are typically performed under neutral and mild conditions, which is advantageous for substrates with sensitive functional groups. epa.gov

Mechanism: The mechanism of ether cleavage by boron halides like BBr₃ involves the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the halide. nih.govgvsu.edumasterorganicchemistry.compearson.comnih.gov This general principle is expected to extend to catechol boron halides.

| Reagent | Protecting Group Cleaved | Key Advantages |

| Catechol boron bromide | Methyl ethers, Benzyl ethers, Carbamates | Mild conditions, High selectivity |

| Catechol boron chloride | t-Butyl ethers, Acetals | Mild conditions, Orthogonal to other groups |

Chemical Reactivity and Transformation of 5 Aminopiperidin 2 One

Amine Group Reactions

The primary amine group at the C5 position of the piperidin-2-one ring is a key site for nucleophilic reactions. Its reactivity is typical of an aliphatic primary amine, allowing for straightforward derivatization through acylation and alkylation. These transformations are fundamental for incorporating the 5-aminopiperidin-2-one scaffold into larger, more complex molecules.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to install protecting groups or to link the piperidinone core to other molecular fragments. For instance, N-acylation is a key step in the synthesis of model peptidomimetics, where the amine is functionalized to mimic a peptide bond. acs.org

Alkylation: The amine can also undergo alkylation with alkyl halides or through reductive amination. Furthermore, advanced C-C bond-forming hydrogen-borrowing alkylation reactions, which are known to be effective for 1,2-amino alcohols, represent a potential route for more complex alkylations. nih.gov In such reactions, protecting the amine nitrogen, for example with a trityl or benzyl (B1604629) group, can be crucial to prevent racemization at the adjacent stereocenter. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride (R-CO)₂O | N-Acyl-5-aminopiperidin-2-one | acs.org |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-5-aminopiperidin-2-one | acs.org |

| Debenzylation | Pd(OH)₂/C, H₂ | Primary Amine (from N-benzyl precursor) | acs.org |

Lactam Ring Reactivity

The δ-lactam ring in this compound is a six-membered cyclic amide. Compared to more strained systems like β-lactams, this ring is relatively stable. nih.govnih.gov However, it can undergo characteristic amide reactions such as hydrolysis and reduction under appropriate conditions.

Hydrolysis: The amide bond of the lactam can be cleaved by hydrolysis under either acidic or basic conditions. This ring-opening reaction results in the formation of a substituted δ-aminocaproic acid derivative, which can be a useful intermediate for further synthetic manipulations. The propensity for ring-opening is influenced by factors such as ring strain and the nature of substituents. nih.gov

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LAH). dtic.mil This transformation converts the this compound scaffold into a substituted piperidine (B6355638). Such reductions are a common strategy for accessing the piperidine core, which is a prevalent motif in many biologically active compounds. nih.govnih.gov

| Reaction Type | Typical Conditions | Product |

|---|---|---|

| Hydrolysis (Ring Opening) | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Substituted δ-aminocaproic acid |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Substituted piperidine |

Stereospecific and Stereoselective Transformations

Stereochemical control is a critical aspect of modern organic synthesis, and this compound serves as a valuable chiral building block for stereocontrolled reactions. A reaction is stereoselective when it preferentially forms one stereoisomer over another, while a stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

Research on enantiopure derivatives of aminopiperidin-2-ones has demonstrated the potential for highly diastereoselective transformations. acs.org Specifically, the alkylation of the C3 position (α to the carbonyl group) on N-protected this compound derivatives proceeds with notable stereoselectivity. In these reactions, deprotonation of the lactam creates an enolate that is then alkylated. The facial selectivity of the alkylating agent's approach is directed by the existing stereocenter at C5. For 5-amino lactams, a distinct cis selectivity is typically observed, where the new substituent at C3 and the amino group at C5 are on the same face of the ring. acs.org This contrasts with the corresponding 4-amino isomers, which show exclusive trans selectivity. acs.org

| Reactant | Electrophile | Major Product Diastereomer | Observed Selectivity | Reference |

|---|---|---|---|---|

| (S)-5-(Dibenzylamino)piperidin-2-one derivative | Benzyl bromide | (3S,5S)-3-Benzyl-5-(dibenzylamino)piperidin-2-one derivative | cis-selective | acs.org |

| (S)-5-(Dibenzylamino)piperidin-2-one derivative | N-Fluorobenzenesulfonimide (NFSI) | (3S,5S)-5-(Dibenzylamino)-3-fluoropiperidin-2-one derivative | cis-selective | acs.org |

Functionalization at Various Positions of the Piperidin-2-one Ring

Beyond the inherent reactivity of the amine and lactam groups, the carbon skeleton of the piperidin-2-one ring can be functionalized at various positions, enabling the synthesis of highly decorated derivatives.

C3-Position: The position alpha to the lactam carbonyl (C3) is readily functionalized via enolate chemistry. As described previously, deprotonation with a strong base generates an enolate intermediate that can react with various electrophiles, such as alkyl halides or fluorinating agents, in a diastereoselective manner. acs.org

Other Positions (C4, C6): Direct C-H functionalization offers a modern and efficient strategy for modifying the piperidine scaffold. nih.gov While the C3 position is activated by the adjacent carbonyl, other positions are more challenging to functionalize selectively. The electronic properties of the ring influence site selectivity: the C6 position (alpha to the nitrogen) is electronically activated, while the C3 position is deactivated by the inductive effect of the nitrogen. nih.gov The C4 position is sterically the most accessible. nih.gov By carefully selecting catalysts (e.g., specific dirhodium catalysts) and nitrogen protecting groups, it is possible to direct C-H functionalization to specific sites on the piperidine ring, a principle that can be extended to piperidin-2-one systems. nih.gov For example, rhodium-catalyzed C-H insertions of donor/acceptor carbenes have been used to achieve site-selective functionalization of piperidines at the C2, C3, or C4 positions. nih.gov Another strategy involves the directed metalation of the C6 position in 1,2-dihydropyridine precursors, followed by electrophilic quench and reduction to afford 2,6-disubstituted piperidines. rsc.org

Heterocyclic Ring Expansion and Contraction Reactions

The piperidin-2-one scaffold can be synthetically manipulated to undergo ring expansion or contraction, leading to the formation of different heterocyclic systems. These transformations are valuable for generating molecular diversity from a common starting material. wikipedia.orgetsu.edu

Ring Contraction: A notable example is the photomediated ring contraction of α-acylated piperidines to yield cis-1,2-disubstituted cyclopentanes. nih.gov This reaction proceeds via a Norrish type II mechanism, where photoirradiation initiates a 1,5-hydrogen atom transfer from the carbon backbone to the excited ketone, leading to a 1,4-diradical intermediate. Subsequent C-N bond fragmentation and an intramolecular Mannich reaction complete the transformation to the five-membered ring. nih.gov Other potential, though less direct, methods for ring contraction include the Wolff rearrangement of a cyclic α-diazoketone derived from the piperidin-2-one core. wikipedia.org

Ring Expansion: While less commonly reported for this specific system, general methods for ring expansion could be applied to derivatives of this compound. For example, the Beckmann rearrangement, which converts a cyclic oxime into a larger lactam (a caprolactam derivative in this case), could be envisioned starting from a corresponding cyclic ketone precursor. wikipedia.org Similarly, the Tiffeneau-Demjanov rearrangement offers a pathway for a one-carbon ring expansion via the diazotization of an exocyclic aminomethyl group. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminopiperidin-2-one |

| δ-aminocaproic acid |

| Lithium aluminum hydride |

| Piperidine |

| Benzyl bromide |

| N-Fluorobenzenesulfonimide |

| Caprolactam |

Conformational Analysis and Structural Studies

Investigation of Intramolecular Hydrogen Bonding Networks

The potential for 5-aminopiperidin-2-one to form stable intramolecular hydrogen bonds is a key feature influencing its conformational preferences and its ability to mimic peptide secondary structures. In derivatives of this compound incorporated into model peptidomimetics, the interaction between a hydrogen bond donor, such as an amide N-H group, and a hydrogen bond acceptor, like a carbonyl oxygen, can lead to the formation of a pseudo-cyclic structure.

While detailed spectroscopic studies on model peptidomimetics of 4-aminopiperidin-2-one have shown clear evidence of a reverse-turn structure stabilized by a C=O···H-N hydrogen bond forming an 11-membered ring, analogous detailed investigations specifically on this compound derivatives are less extensively documented in readily available literature. However, the fundamental principles of hydrogen bonding suggest that the spatial arrangement of the amino and lactam functionalities in the 5-amino isomer can also facilitate such intramolecular interactions. The formation of these hydrogen bonds is critical for pre-organizing the molecule into a specific conformation, which is a prerequisite for its biological activity. The strength and prevalence of these bonds are often studied using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Analysis of β-Turn Inducing Capabilities

The rigid framework of the this compound scaffold makes it an excellent candidate for inducing β-turn conformations in peptidomimetics. β-turns are crucial secondary structures in proteins and peptides, playing vital roles in molecular recognition and biological signaling. The ability of a small molecule to mimic these turns is a cornerstone of modern drug design.

Conformational Preferences in Solution State

The conformational landscape of this compound derivatives in solution is a dynamic equilibrium of various interconverting forms. The preferred conformation is influenced by a combination of factors including the nature of the solvent, the presence and nature of substituents, and the intrinsic steric and electronic properties of the molecule.

NMR spectroscopy is a powerful tool for elucidating these conformational preferences. Parameters such as proton-proton coupling constants (³J-values) can provide information about dihedral angles, while the temperature dependence of amide proton chemical shifts (Δδ/ΔT) can indicate the extent of their involvement in intramolecular hydrogen bonding versus solvent exposure. A small temperature coefficient is indicative of a proton that is shielded from the solvent, often due to its participation in an intramolecular hydrogen bond.

| Spectroscopic Technique | Parameter | Implication for this compound Derivatives |

| NMR Spectroscopy | ³J Coupling Constants | Provides information on the dihedral angles of the piperidinone ring, helping to define its chair or boat-like conformations. |

| Δδ/ΔT (Amide Protons) | A low value suggests the presence of a stable intramolecular hydrogen bond, indicating a folded conformation. | |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance information between protons, helping to define the overall 3D structure and the proximity of different parts of the molecule. | |

| IR Spectroscopy | N-H Stretching Frequencies | The position of the N-H stretching band can indicate the presence of hydrogen bonding; a shift to lower frequency is characteristic of a hydrogen-bonded N-H group. |

Structural Determinants for Bioactive Conformations

The biological activity of peptidomimetics containing the this compound scaffold is intrinsically linked to their ability to adopt a specific three-dimensional structure that is complementary to the binding site of a biological target. The structural determinants for these bioactive conformations are multifaceted.

Key Structural Determinants:

Stereochemistry: The absolute and relative stereochemistry of substituents on the piperidinone ring is paramount. As observed in related lactam systems, minor changes in stereochemistry can lead to significant differences in biological activity by altering the spatial presentation of key pharmacophoric groups.

Substituent Effects: The nature of the substituents at the C3 and N1 positions, as well as on the exocyclic amino group, influences the conformational equilibrium and can be tailored to optimize interactions with a target receptor.

Intramolecular Constraints: The presence of intramolecular hydrogen bonds or other non-covalent interactions plays a crucial role in stabilizing a particular conformation, effectively pre-organizing the molecule for receptor binding.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. 5-Aminopiperidin-2-one and its isomers serve as crucial components in the synthesis of these advanced therapeutic candidates.

Role as Lactam-Bridged β- and γ-Amino Acid Equivalents

The piperidinone framework is instrumental in creating conformationally constrained amino acid surrogates. Specifically, 4- and 5-aminopiperidin-2-ones function as lactam-bridged equivalents of β- and γ-amino acids, respectively. acs.org The synthesis of these compounds can be achieved from natural amino acids like aspartic acid. This process involves creating a key intermediate, a 1,4-bis-electrophile, which then undergoes regioselective functionalization and subsequent lactamization to form the desired aminopiperidinone structure. acs.orgresearchgate.net This strategic approach allows for the controlled synthesis of these valuable building blocks for more complex peptidomimetics. acs.org

Development of Homo-Freidinger Lactams

Building upon the concept of constrained amino acid equivalents, 4-aminopiperidin-2-one derivatives have been developed as "Homo-Freidinger lactams". thieme-connect.com These structures are lactam-bridged analogs that incorporate a β-amino carboxamide substructure, representing a novel combination of two established peptidomimetic strategies. thieme-connect.com The synthesis of these enantiomerically pure compounds also starts from aspartic acid and involves stereoselective and regioselective processes. thieme-connect.com The development of Homo-Freidinger lactams has expanded the toolkit for designing peptidomimetics with restricted conformations, which is crucial for achieving high affinity and selectivity for biological targets. thieme-connect.comthieme-connect.com An efficient synthesis method for these lactams utilizes an olefin metathesis reaction, demonstrating the versatility of synthetic approaches to these structures. thieme-connect.com

Mimicry of Reverse-Turn Structures in Peptides

Reverse turns, particularly β-turns, are critical secondary structures in peptides that govern molecular recognition and biological activity. nih.gov The rigid scaffold of aminopiperidinones is well-suited to mimic these turns. Conformational analysis of model peptidomimetics derived from the related 4-aminopiperidin-2-one has shown that they predominantly adopt a reverse-turn structure. acs.orgresearchgate.net This conformation is stabilized by an intramolecular hydrogen bond between a carbonyl group and an amide proton, forming a stable 11-membered ring. acs.orgresearchgate.net This ability to induce and stabilize specific secondary structures makes these lactams powerful tools for designing peptidomimetics that can accurately replicate the bioactive conformation of natural peptides. acs.orgresearchgate.net

| Feature | Description | Key Findings |

| Amino Acid Equivalency | Serves as a constrained scaffold for β- and γ-amino acids. | Synthesized from aspartic acid via regioselective functionalization and lactamization. acs.orgthieme-connect.com |

| Core Structure | Forms the basis of Homo-Freidinger lactams. | Provides a conformationally restricted β-amino acid equivalent for peptidomimetics. thieme-connect.comthieme-connect.com |

| Structural Mimicry | Induces and stabilizes reverse-turn conformations in peptides. | Forms an intramolecular hydrogen bond, creating a stable 11-membered ring structure. acs.orgresearchgate.net |

Pharmacological Applications

Derivatives of the aminopiperidinone scaffold have been investigated for their potential to interact with various biological targets, including receptors and enzymes. This has led to the discovery of compounds with specific modulatory and inhibitory activities.

Receptor Modulation Activities

The constrained conformations provided by the aminopiperidinone core are ideal for designing ligands that can selectively bind to receptors. Peptidomimetics synthesized from a Homo-Freidinger lactam, an isomer of the title compound, have been studied as analogs of the Pro-Leu-Gly-NH2 (PLG) peptide, which modulates dopamine (B1211576) receptors. acs.orgresearchgate.net Research showed that these lactam-bridged analogs significantly enhanced the binding of agonists to dopamine D2 receptors, with one isomer demonstrating potency comparable to the natural PLG peptide. acs.orgresearchgate.net This highlights the potential of the piperidinone scaffold in developing novel therapeutics for neurological conditions by modulating receptor activity. acs.org The broader class of piperidine-containing compounds is recognized for its importance in drug design, appearing in numerous pharmaceuticals. nih.gov

Enzyme Inhibition

The aminopiperidinone structure also serves as a valuable scaffold for the development of enzyme inhibitors. Derivatives of this compound are being explored as potential therapeutics for Alzheimer's disease due to their ability to inhibit key enzymes involved in the disease's progression. vulcanchem.com Specifically, these derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in cognitive decline. vulcanchem.com The ability of the core compound to cross the blood-brain barrier further enhances its suitability as a scaffold for targeting neurological enzymes. vulcanchem.com

| Pharmacological Target | Class of Derivative | Observed Effect | Potential Application |

| Dopamine D2 Receptor | Homo-Freidinger Lactam Analog | Enhanced agonist binding | Neurological disorders acs.orgresearchgate.net |

| Acetylcholinesterase (AChE) | This compound derivative | Enzyme inhibition | Alzheimer's disease vulcanchem.com |

| Butyrylcholinesterase (BuChE) | This compound derivative | Enzyme inhibition | Alzheimer's disease vulcanchem.com |

Antibacterial Properties of Aminopiperidine Analogues

Aminopiperidine analogues have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria. Research has focused on synthesizing and evaluating various derivatives to combat the growing threat of antimicrobial resistance.

N-linked aminopiperidines have demonstrated potent antibacterial activity, including effectiveness against quinolone-resistant strains. nih.gov These compounds typically function as novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov One study highlighted that while certain N-linked aminopiperidines showed strong activity, they were also associated with off-target effects. However, by introducing an electron-withdrawing substituent into the piperidine (B6355638) moiety to reduce the compound's pKa, researchers were able to retain Gram-positive activity while significantly reducing the undesirable side effects. nih.gov

Furthermore, aminopiperidine derivatives have been investigated as inhibitors of peptide deformylase (PDF), a crucial bacterial enzyme. Although initial amidopiperidine derivatives showed good antibacterial activity but poor pharmacokinetic profiles, newly synthesized aminopiperidine derivatives exhibited remarkable antimicrobial properties and improved oral bioavailability. nih.govresearchgate.net These compounds proved effective in vivo against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govresearchgate.net The antibacterial activity of piperidine derivatives is often evaluated using methods like the disc diffusion method against various bacterial strains, including Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net

Below is a table summarizing the antibacterial activity of selected aminopiperidine analogues:

| Compound Type | Mechanism of Action | Activity Spectrum | Notable Pathogens Targeted |

|---|---|---|---|

| N-linked aminopiperidines | Inhibition of DNA gyrase and topoisomerase IV nih.gov | Gram-positive bacteria nih.gov | Quinolone-resistant isolates, MRSA nih.gov |

| Aminopiperidine PDF inhibitors | Inhibition of peptide deformylase nih.govresearchgate.net | Gram-positive bacteria nih.govresearchgate.net | MRSA, VRE, PRSP nih.govresearchgate.net |

| General Piperidine Derivatives | Varies | Gram-positive and Gram-negative bacteria biointerfaceresearch.comresearchgate.net | Staphylococcus aureus, Escherichia coli biointerfaceresearch.comresearchgate.net |

Potential in Anticancer Agent Development

The piperidone scaffold has been identified as a promising framework for the development of novel anticancer agents. Numerous studies have demonstrated the tumor-selective cytotoxicity of piperidone derivatives against various cancer cell lines.

In one line of research, three novel piperidone compounds, designated P3, P4, and P5, exhibited cytotoxic effects in the low micromolar range against nine different cancerous cell lines while showing significantly less toxicity towards non-cancerous cells. nih.gov These compounds were found to induce the intrinsic pathway of apoptosis. nih.gov Further investigation into their mechanism of action revealed an accumulation of poly-ubiquitinated proteins, which is a characteristic of proteasome inhibition. nih.gov Additionally, the treatment with these piperidones led to the differential regulation of several stress-related genes, including PMAIP1, ATF3, CHAC1, MYC, and HMOX-1, contributing to their cytotoxic activity. nih.gov Compound P5 was also shown to cause cell cycle arrest at the G2/M phase. nih.gov

The anticancer potential of piperidine and its derivatives extends to a variety of cancers, including lung, ovarian, breast, prostate, and colon cancer. nih.gov For example, a piperidine derivative known as CLEFMA has been suggested as a potential clinical agent against lung cancer. nih.gov The therapeutic effects are often attributed to the induction of apoptosis, generation of intracellular reactive oxygen species (ROS), and cell cycle arrest. nih.gov

The following table presents the cytotoxic activity of representative piperidone compounds against leukemia cells:

| Compound | Average CC50 (µM) in Tumorigenic Cell Lines | Observed Mechanisms of Action |

|---|---|---|

| P3 | 2.26 nih.gov | Induction of apoptosis, proteasome inhibition, differential gene regulation nih.gov |

| P4 | 1.91 nih.gov | Induction of apoptosis, proteasome inhibition, differential gene regulation nih.gov |

| P5 | 1.52 nih.gov | Induction of apoptosis, proteasome inhibition, differential gene regulation, G2/M cell cycle arrest nih.gov |

Role as Key Intermediates in Pharmaceutical Synthesis

The 2-piperidone (B129406) structure, of which this compound is a derivative, is a valuable and versatile intermediate in the synthesis of a wide range of pharmaceuticals. innospk.com Its lactam ring provides a reactive site for various chemical transformations, making it an ideal building block for constructing more complex molecules. innospk.com

One of the most notable applications of 2-piperidone as an intermediate is in the production of the anticoagulant drug apixaban. innospk.com Beyond this, the piperidone scaffold is utilized in the synthesis of numerous other fine chemicals and agrochemicals. The development of efficient and scalable synthesis methods for piperidone derivatives is crucial for supporting the pharmaceutical industry's demand for novel active pharmaceutical ingredients (APIs).

A related compound, (S)-3-aminopiperidine-2,6-dione, has been identified as a biosynthetic intermediate for the microbial blue pigment indigoidine. nih.gov This is significant as this dione (B5365651) is the pharmacophore of thalidomide (B1683933) and its analogues. nih.gov The enzymatic pathways involved in the biosynthesis of such intermediates are being explored to develop biocatalysts for the enantiomerically pure synthesis of these important pharmaceutical building blocks. nih.gov The synthesis of piperidine-containing compounds is a major focus in medicinal chemistry, with various synthetic routes being developed, including hydrogenation of pyridines, intramolecular cyclizations, and multicomponent reactions. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of drug candidates. For aminopiperidine and piperidone derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activity.

For aminopiperidine derivatives designed as aminoglycoside mimetics, SAR studies have shown that a symmetric substitution of two cis-3,5-diamino-piperidine (DAP) moieties on a triazine core results in potent inhibitors of bacterial translation and growth. nih.gov The DAP scaffold mimics the 2-deoxystreptamine (B1221613) (2-DOS) ring of aminoglycosides, which is a key pharmacophore for binding to ribosomal RNA. nih.gov The study found that while acyclic and dimethylated versions of the DAP headpiece retained activity, di-hydroxy substitutions led to weak inhibitors. nih.gov An acetamide (B32628) substitution on the piperidine ring was also found to abolish activity. nih.gov These findings underscore the importance of specific structural features for potent biological activity.

The following table summarizes key SAR findings for aminopiperidine derivatives:

| Compound Class | Key Structural Feature | Impact on Activity |

|---|---|---|

| Quinolone Antibacterials | N1-substituent nih.gov | Greatly influences the effect of other substituents on antibacterial potency and spectrum. nih.gov |

| Aminoglycoside Mimetics | Symmetric di-DAP substitution on a triazine core nih.gov | Optimal configuration for potent inhibition of bacterial translation. nih.gov |

| Aminoglycoside Mimetics | Di-hydroxy substitutions on the piperidine ring nih.gov | Results in weak inhibitory activity. nih.gov |

| Aminoglycoside Mimetics | Acetamide substitution on the piperidine ring nih.gov | Abolishes antibacterial activity. nih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 5-Aminopiperidin-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework and its environment can be constructed.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to a higher ppm value) for adjacent protons.

In the parent structure, δ-valerolactam, the methylene (B1212753) protons exhibit distinct signals. For instance, the protons at C3, C4, and C5 typically appear as multiplets in the range of δ 1.6-1.9 ppm, while the protons at C6, adjacent to the amide nitrogen, are shifted downfield to approximately δ 3.2 ppm. researchgate.net The proton on the amide nitrogen (N-H) usually appears as a broad signal.

The introduction of an amino group at the C5 position in this compound significantly alters the spectrum. The C5 proton (H5) is expected to shift further downfield due to the deshielding effect of the attached -NH₂ group. The protons on the C4 and C6 carbons, now adjacent to the chiral center at C5, become diastereotopic and will likely show more complex splitting patterns. The protons of the amino group itself (-NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~ 1.8 - 2.0 | m |

| H4 | ~ 1.9 - 2.2 | m |

| H5 | ~ 3.0 - 3.4 | m |

| H6 | ~ 3.2 - 3.5 | m |

| N1-H | ~ 7.5 - 8.5 | br s |

| C5-NH₂ | ~ 1.5 - 3.0 | br s |

m = multiplet, br s = broad singlet

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the core piperidinone structure.

For the related compound δ-valerolactone, which has a similar ring structure but with an oxygen atom instead of the amide nitrogen, the carbonyl carbon (C=O) shows a signal around δ 170.0 ppm. chegg.com The other ring carbons appear at δ 68.8 (C5, adjacent to the ring oxygen), δ 29.9 (C3), δ 22.2 (C4), and δ 19.0 (C2). chegg.com

In this compound, the carbonyl carbon (C2) is expected to have a similar chemical shift, typically in the range of δ 170-175 ppm. The carbon bearing the amino group (C5) would be significantly shifted compared to the parent structure, appearing in the range of δ 45-55 ppm. The remaining methylene carbons (C3, C4, C6) would have shifts characteristic of a saturated heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 28 - 35 |

| C4 | 20 - 28 |

| C5 | 45 - 55 |

| C6 | 40 - 48 |

Variable Temperature (VT) NMR for Conformational Dynamics

The piperidinone ring is not planar and exists predominantly in rapidly interconverting chair conformations. The amino group at the C5 position can occupy either an axial or an equatorial position. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in an averaged spectrum where the signals for axial and equatorial protons may not be resolved.

Variable Temperature (VT) NMR is a powerful technique used to study these conformational dynamics. scielo.brresearchgate.net By lowering the temperature of the NMR experiment, the rate of ring inversion can be slowed. scielo.br At a sufficiently low temperature, known as the coalescence temperature, the single averaged signal for a given proton will broaden and then, at even lower temperatures, resolve into two distinct signals corresponding to the axial and equatorial conformers. researchgate.netrsc.org

Analysis of the VT-NMR spectra allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. rsc.org Furthermore, by integrating the distinct axial and equatorial signals at low temperatures, the equilibrium constant between the two chair conformers can be calculated, providing insight into the thermodynamic preference of the amino group for the equatorial or axial position. For substituted six-membered rings, substituents generally prefer the more sterically favorable equatorial position.

Multi-dimensional NMR Techniques for Complex Structures

While 1D NMR spectra provide essential information, complex spin systems and signal overlap can make unambiguous assignment difficult. Multi-dimensional NMR experiments, such as COSY and HSQC, are used to resolve these complexities. ijitee.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the COSY spectrum correlate the signals of neighboring protons, allowing for the tracing of the proton connectivity throughout the piperidinone ring, from H3 through H4, H5, and H6.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment correlates the chemical shift of each proton with the carbon to which it is directly attached. bitesizebio.com This technique provides an unambiguous assignment of the ¹³C spectrum by linking each carbon signal to its already-assigned attached proton(s). bitesizebio.com For example, the proton signal assigned to H5 via COSY would show a cross-peak in the HSQC spectrum with the signal for the C5 carbon.

These multi-dimensional techniques are indispensable for the complete and accurate assignment of all ¹H and ¹³C resonances in this compound, confirming its molecular structure. bitesizebio.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Fourier-Transform Infrared (FT-IR) for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent peaks are associated with the amide and amine functional groups.

Amide Group:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide within the lactam ring.

C=O Stretch (Amide I band): A very strong and sharp absorption is characteristic of the carbonyl group. For a six-membered lactam like δ-valerolactam, this peak typically appears around 1650-1670 cm⁻¹. nist.gov This is one of the most diagnostic peaks in the spectrum.

Primary Amine Group:

N-H Stretch: The primary amine (-NH₂) at the C5 position will give rise to two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These may overlap with the amide N-H stretch.

N-H Bend (Scissoring): A moderate to strong absorption is expected around 1590-1650 cm⁻¹ due to the in-plane bending (scissoring) vibration of the -NH₂ group. This peak might overlap with the Amide I band.

Alkyl C-H Stretches: Absorptions corresponding to the C-H stretching vibrations of the methylene groups in the ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Amide (R₂N-H) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Alkyl (CH₂) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1670 | Strong |

| Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |

Analysis of Intramolecular Hydrogen Bonding Signatures

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, the potential for hydrogen bonding exists between the amino group (-NH2) at the C5 position and the carbonyl group (C=O) at the C2 position. The presence and strength of such an interaction can be investigated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shift of the protons involved in the hydrogen bond is a key indicator. The formation of an intramolecular hydrogen bond would deshield the amino protons, causing their resonance to appear at a lower field (higher ppm value) than would be expected for a primary amine not involved in hydrogen bonding. Temperature-dependence studies in a non-polar solvent can further confirm this, as the chemical shift of a proton involved in an intramolecular hydrogen bond will show less variation with temperature compared to a proton involved in intermolecular hydrogen bonding with the solvent.

Infrared spectroscopy can also provide evidence for intramolecular hydrogen bonding. The stretching frequency of the N-H bonds in the amino group and the C=O bond in the lactam would be affected. A broadened N-H stretching band at a lower wavenumber than a free amine and a shift in the C=O stretching frequency to a lower wavenumber would be indicative of such an interaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).

The nominal molecular weight of this compound is 114 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 114. The fragmentation pattern of this compound is predicted to be complex due to its cyclic structure and the presence of both an amide (lactam) and an amine functional group.

The initial fragmentation of cyclic compounds often involves ring-opening. rsc.orgnih.gov For this compound, this could be followed by characteristic cleavages associated with amides and amines. Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the lactam, cleavage adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org

A plausible fragmentation pathway could involve the loss of small neutral molecules such as CO (28 Da) or NH3 (17 Da). A comparison with the mass spectrum of the related compound 2-Piperidinone shows a molecular ion at m/z 99 and significant fragments at m/z 71, 56, and 43, which can be attributed to the loss of CO and subsequent cleavages of the ring. nist.gov For this compound, the presence of the amino group would lead to additional and different fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

|---|---|

| 114 | [M]⁺ (Molecular Ion) |

| 97 | [M - NH₃]⁺ |

| 86 | [M - CO]⁺ |

| 70 | [M - NH₂ - CO]⁺ |

| 56 | Further fragmentation |

This table is predictive and based on general fragmentation rules for similar functional groups.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. researchgate.net The exact mass of this compound is 114.079312947 Da, corresponding to the molecular formula C₅H₁₀N₂O. nih.gov

HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For example, a molecule with the formula C₆H₁₄O has a nominal mass of 114 but an exact mass of 114.104465 Da. The high mass accuracy of HRMS allows for the unambiguous determination of the correct elemental formula.

Table 2: Comparison of Exact Masses for Compounds with a Nominal Mass of 114

| Molecular Formula | Exact Mass (Da) |

|---|---|

| C₅H₁₀N₂O | 114.079313 |

| C₆H₁₄O | 114.104465 |

| C₇H₂N | 114.021074 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The lactam chromophore in this compound is expected to exhibit a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.

The UV-Vis spectrum of the related compound 2-Piperidinone shows an absorption maximum in the ultraviolet region. nist.gov The presence of the amino group (-NH₂) at the 5-position in this compound, which acts as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of the n → π* transition of the carbonyl group. This is due to the interaction of the non-bonding electrons of the nitrogen atom with the π-system of the carbonyl group.

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared spectroscopy. While a specific Raman spectrum for this compound is not available, the expected characteristic Raman bands can be predicted based on its functional groups.

The Raman spectrum would be expected to show a strong band for the C=O stretching of the lactam, typically in the region of 1650-1690 cm⁻¹. Other characteristic bands would include C-N stretching, N-H bending of both the amine and amide groups, and various C-H stretching and bending vibrations of the piperidine (B6355638) ring. The spectrum of the related compound piperidine shows characteristic bands for C-C and C-N stretching, as well as CH₂ bending and twisting modes. spectrabase.com

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretch (amine and amide) | 3200 - 3500 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=O stretch (lactam) | 1650 - 1690 |

| N-H bend (amine and amide) | 1550 - 1650 |

| CH₂ bend | 1400 - 1470 |

This table is predictive and based on typical vibrational frequencies for the functional groups present.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidinone ring in this compound.

Furthermore, XRD analysis would reveal the details of the intermolecular interactions in the crystal lattice, such as hydrogen bonding. It is expected that the amino and amide groups of this compound would participate in an extensive network of intermolecular hydrogen bonds, influencing the crystal packing. While a specific crystal structure for this compound has not been reported, studies on other piperidine derivatives have shown how XRD can elucidate their solid-state conformations and intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties such as geometries, energies, and vibrational frequencies. researchgate.netnih.gov

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable form of a molecule. nih.gov For a flexible molecule like 5-Aminopiperidin-2-one, which contains a six-membered ring, conformational analysis is crucial. The piperidinone ring can adopt several conformations, primarily chair, boat, and twist-boat forms.